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Introduction
Sulfatinib (also known as HMPL-012) is an orally administered small molecule inhibitor that

targets multiple receptor tyrosine kinases.[1][2] Its primary mechanism of action involves the

inhibition of vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3, fibroblast growth

factor receptor 1 (FGFR1), and colony-stimulating factor 1 receptor (CSF1R).[1][3] By

simultaneously blocking these pathways, Sulfatinib aims to inhibit tumor angiogenesis,

regulate the tumor immune microenvironment, and ultimately suppress tumor growth and

proliferation.[1][2][4] This guide provides a detailed overview of the initial safety, tolerability, and

experimental protocols from the first-in-human, Phase I clinical trial of Sulfatinib in patients

with advanced solid tumors.

Mechanism of Action: Signaling Pathways
Sulfatinib's anti-tumor activity stems from its ability to block key signaling pathways involved in

tumor progression. It concurrently inhibits VEGFR, FGFR, and CSF1R pathways, which are

crucial for tumor angiogenesis and immune evasion.[1] Tumors often develop resistance to

anti-VEGF therapies by upregulating alternative angiogenic pathways, such as the FGF/FGFR

system.[1] Furthermore, VEGFR, FGFR, and CSF1R signaling are implicated in creating an

immunosuppressive tumor microenvironment.[1][4][5] By targeting these three receptors,

Sulfatinib presents a multi-pronged approach to cancer therapy.
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Caption: Sulfatinib inhibits VEGFR, FGFR1, and CSF1R signaling pathways.

Experimental Protocol: Phase I Study
(NCT02133157)
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The initial safety and tolerability of Sulfatinib were evaluated in a Phase I, open-label, dose-

escalation study in Chinese patients with advanced solid tumors.[1][6][7]

Study Objectives:

Primary: To assess the safety and tolerability of Sulfatinib, determine the Maximum

Tolerated Dose (MTD), and identify the recommended dose for Phase II studies.[1]

Secondary: To characterize the pharmacokinetic (PK) profile and evaluate the preliminary

anti-tumor activity of Sulfatinib.[1]

Study Design: The study consisted of two main parts: a dose-escalation phase and a tumor-

specific expansion phase.[1][6][8]

Dose-Escalation Phase: A standard 3+3 Fibonacci dose-escalation design was employed.

Patients were enrolled in cohorts to receive escalating oral doses of Sulfatinib, ranging from

50 mg to 350 mg daily, in 28-day cycles.[1][8] The dose for the next cohort was determined

based on the incidence of Dose-Limiting Toxicities (DLTs) in the current cohort during the first

cycle.

Expansion Phase: Once the recommended dose was determined, additional patients with

specific tumor types were enrolled to further evaluate safety and efficacy.[1]

Two different formulations of Sulfatinib were assessed during the trial: formulation 1 (5, 25,

and 50 mg capsules) and formulation 2 (50 and 200 mg capsules).[1][6][8]
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Caption: Workflow of the 3+3 dose-escalation study design.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3028297?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety and Tolerability Profile
A total of 77 patients were enrolled in the Phase I study. Sulfatinib was generally well-

tolerated, and the Maximum Tolerated Dose (MTD) was not reached at doses up to 350 mg per

day.[1][6][8] The recommended Phase II dose (RP2D) was established at 300 mg once daily

based on pharmacokinetic, safety, and efficacy data.[1][6]

Dose-Limiting Toxicities (DLTs)
DLTs were observed in a small number of patients and included events such as abnormal

hepatic function, coagulation tests, and upper gastrointestinal hemorrhage.[1][6][7][8]

Table 1: Observed Dose-Limiting Toxicities

Dose Administered DLT Event Grade

50 mg QD (Formulation 1) Abnormal coagulation 3

150 mg BID (Formulation 1) Abnormal hepatic function 3

265 mg QD (Formulation 1)
Upper gastrointestinal

hemorrhage
3

200 mg QD (Formulation 2) Increased ALT/AST 3

Source:[1]

Treatment-Related Adverse Events (TRAEs)
The most frequently reported TRAEs were proteinuria, hypertension, and diarrhea.[1][6][7][8]

The majority of TRAEs were Grade 1 or 2 in severity.

Table 2: Most Common TRAEs (≥10% Incidence) with Sulfatinib Formulation 2 (N=34)
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Adverse Event
200 mg QD

(N=7)
300 mg QD

(N=18)
350 mg QD

(N=9)
Total (N=34)

Any Grade n(%) Any Grade n(%) Any Grade n(%) Any Grade n(%)

Diarrhea 3 (42.9) 8 (44.4) 8 (88.9) 19 (55.9)

Proteinuria 4 (57.1) 12 (66.7) 8 (88.9) 24 (70.6)

Hypertension 2 (28.6) 11 (61.1) 7 (77.8) 20 (58.8)

Asthenia 2 (28.6) 4 (22.2) 6 (66.7) 12 (35.3)

Abdominal

discomfort
2 (28.6) 3 (16.7) 6 (66.7) 11 (32.4)

Nausea 3 (42.9) 4 (22.2) 2 (22.2) 9 (26.5)

Abdominal

distention
1 (14.3) 4 (22.2) 4 (44.4) 9 (26.5)

Sinus

bradycardia
0 4 (22.2) 1 (11.1) 5 (14.7)

Anemia 0 2 (11.1) 2 (22.2) 4 (11.8)

Data adapted from[8]. Note: This table represents a subset of the most common TRAEs.

Serious Adverse Events (SAEs)
Three serious adverse events were considered possibly related to Sulfatinib (formulation 1).[9]

These included:

Grade 3 nephrotic syndrome (at 265 mg QD)

Grade 3 upper GI hemorrhage (at 265 mg QD)

Grade 3 hepatic function abnormality (at 150 mg BID)

No Grade 4 or 5 TRAEs were reported in the study.[9]
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Conclusion
The initial Phase I study demonstrated that Sulfatinib has an acceptable safety and tolerability

profile in patients with advanced solid tumors.[1][6] The most common treatment-related

adverse events were manageable and included proteinuria, hypertension, and diarrhea.[1]

Dose-limiting toxicities were infrequent, and a maximum tolerated dose was not reached.[1]

Based on these findings, a recommended Phase II dose of 300 mg once daily was established,

supporting further clinical investigation of Sulfatinib in various solid tumors, particularly in

neuroendocrine tumors where encouraging preliminary efficacy was observed.[1][6]

Need Custom Synthesis?
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To cite this document: BenchChem. [Initial safety and tolerability profile of Sulfatinib in solid
tumors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028297#initial-safety-and-tolerability-profile-of-
sulfatinib-in-solid-tumors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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